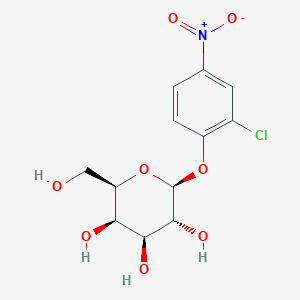
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
Descripción general
Descripción
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a colorimetric substrate for β-galactosidase . It is used in various applications including colorimetric and EIA applications .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside involves the conversion of GalG2CNP into beta-D-galactopyranosylmaltose and 2-chloro-4-nitrophenol . There are also novel maltopentaosides synthesized from this compound .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is C12H14ClNO8 . The molecular weight is 335.69 g/mol . The structure includes a nitrophenyl group attached to a galactopyranoside .Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . Upon hydrolysis, it results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.69 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The rotatable bond count is 3 . The exact mass and monoisotopic mass are 335.0407941 g/mol .Aplicaciones Científicas De Investigación
Amylase Activity Measurement
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is used in the development of a continuously monitoring assay for amylase activity in biological fluids . This assay is used with anti-human salivary amylase monoclonal antibodies for specific determination of the pancreatic isoenzyme . The compound is converted by amylase into β-D-galactopyranosylmaltose and 2-chloro-4-nitrophenol, which is measured at 405 nm .
Glycosaminoglycan-Degrading Enzymes Activity Assessment
This compound has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes . These enzymes play a crucial role in the metabolism of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Study of Recombinant Leuconostoc Mesenteroides Glycosidase
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside has been used as a substrate to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase . This enzyme is involved in the metabolism of complex sugars in this bacterium.
Determination of β-Glucosidase Activity
The compound is also used to determine β-glucosidase activity . β-Glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in beta-D-glucosides and oligosaccharides, with release of glucose.
Colorimetric and EIA Applications
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a β-Galactosidase substrate for colorimetric and EIA applications . It is a counterpart of the widely employed pNPP/alkaline phosphatase substrate .
Auxiliary Enzymes in Amylase Activity Measurement
Methods using various oligosaccharides covalently bound to 2-chloro-4-nitrophenol as substrate and auxiliary enzymes such as α-glucosidase or glucoamylase for the measurement of total (T-AMY) and pancreatic (P-AMY) amylase activities have been investigated .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, resulting in the production of 2-chloro-4-nitrophenol and β-D-galactopyranosylmaltose .
Biochemical Pathways
The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside by β-galactosidase is a key step in the Leloir pathway , a metabolic pathway responsible for the breakdown and synthesis of galactose .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside by β-galactosidase results in the release of 2-chloro-4-nitrophenol, a yellow compound that can be measured at a wavelength of 405-420 nm . This reaction is often used in research settings to measure the activity of β-galactosidase .
Action Environment
The action of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the stability of the compound. It’s recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432385 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123706-60-5 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





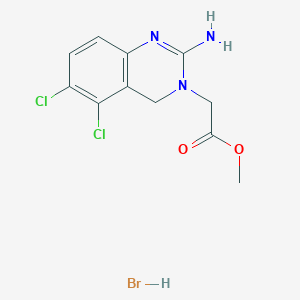


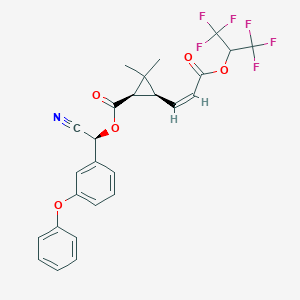

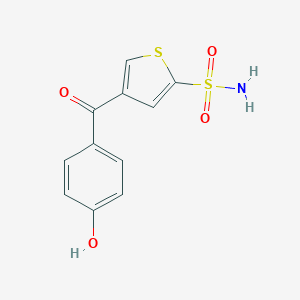
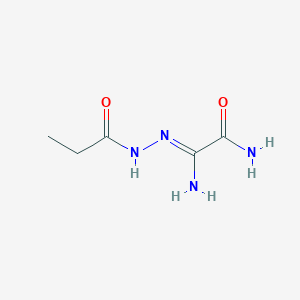


![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

